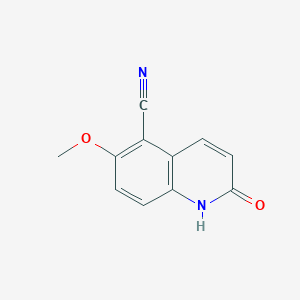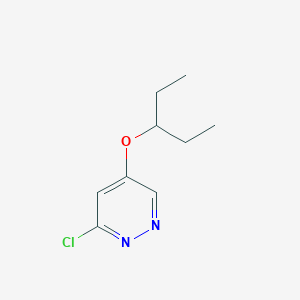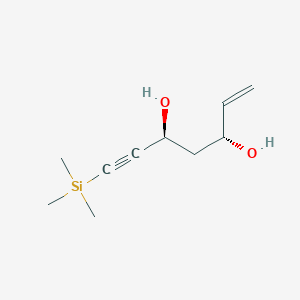![molecular formula C13H12N2 B11901981 1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
1-Ethyl-1H-naphtho[2,3-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a naphthalene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with ethyl isocyanate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthoimidazole compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-naphtho[2,3-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparación Con Compuestos Similares
- 1-Methyl-1H-naphtho[2,3-D]imidazole
- 1-Phenyl-1H-naphtho[2,3-D]imidazole
- 1-Benzyl-1H-naphtho[2,3-D]imidazole
Comparison: 1-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-ethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3 |
Clave InChI |
WVBTWGYHYANUGF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)




![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)






